Tris(ethylenediamine)cobalt(III) chloride trihydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

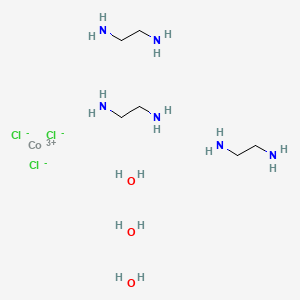

Tris(ethylenediamine)cobalt(III) chloride trihydrate, also known as this compound, is an inorganic compound with the formula [Co(en)3]Cl3·3H2O. This compound is a coordination complex where “en” stands for ethylenediamine. It appears as a yellow-orange solid and is known for its stability and stereochemistry .

準備方法

The synthesis of tris(ethylenediamine)cobalt(III) chloride trihydrate involves the reaction of cobalt(II) chloride with ethylenediamine in an aqueous solution. The solution is then purged with air to oxidize the cobalt(II)-ethylenediamine complexes to cobalt(III). This reaction proceeds with a high yield of 95%, and the trication can be isolated with various anions . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.

化学反応の分析

Tris(ethylenediamine)cobalt(III) chloride trihydrate undergoes several types of chemical reactions, including:

Oxidation and Reduction: The cobalt center can undergo redox reactions, where cobalt(III) can be reduced to cobalt(II) and vice versa.

Substitution: The ethylenediamine ligands can be substituted with other ligands under specific conditions.

Complexation: The compound can form complexes with other metal ions or ligands.

Common reagents used in these reactions include hydrochloric acid, various cobalt salts, and oxidizing agents like air or oxygen. Major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Coordination Chemistry

Synthesis and Structure:

Tris(ethylenediamine)cobalt(III) chloride trihydrate is synthesized through the oxidation of cobalt(II) salts in the presence of ethylenediamine. The resulting complex features an octahedral geometry around the cobalt center, which is crucial for its stability and reactivity in various chemical environments .

Stability and Isomerism:

The compound exhibits significant stability due to the chelation effect of ethylenediamine ligands. It can exist in different stereoisomeric forms, such as Δ and Λ, which are important for studies involving chirality in coordination complexes. These isomers can be resolved using chiral agents, making them useful in asymmetric synthesis .

Biological Applications

Antimicrobial Activity:

Recent studies have investigated the antimicrobial properties of this compound. The complex has shown promising activity against various bacterial strains, suggesting potential applications in medical therapeutics . The mechanism appears to be linked to the enhanced permeability of the complex through cell membranes, influenced by its lipophilicity and enantiomeric purity .

Cell Culture and Modification:

In cell biology, this compound is utilized for modifying cell environments and studying cellular responses to metal ions. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays and cellular studies .

Analytical Chemistry

Nuclear Magnetic Resonance Studies:

Cobalt-59 NMR spectroscopy has been employed to study the structural properties of this compound. Research indicates that dehydration affects the NMR properties slightly but retains the overall structural integrity of the cation . This capability allows for detailed investigations into coordination chemistry and structural dynamics.

X-ray Crystallography:

The crystalline structure of this compound has been elucidated using X-ray diffraction techniques, confirming its octahedral geometry and providing insights into bond lengths and angles within the complex. Such data are essential for understanding the interactions between metal centers and ligands in coordination compounds .

Material Science

Catalysis:

this compound has been explored as a catalyst in various organic reactions due to its unique electronic properties. Its ability to stabilize different oxidation states allows it to facilitate electron transfer processes effectively .

Hydration Studies:

The compound serves as an ideal model for studying hydration phenomena in coordination complexes. Solid-state NMR studies have revealed detailed information about water molecule positioning within the crystal lattice, enhancing our understanding of solvent interactions in metal complexes .

Chemical Education

Demonstrations in Inorganic Chemistry:

Due to its striking color and well-defined structure, this compound is often used as a demonstration compound in inorganic chemistry education. It provides a tangible example of coordination chemistry principles, including ligand exchange and stereochemistry.

作用機序

The mechanism by which tris(ethylenediamine)cobalt(III) chloride trihydrate exerts its effects involves its ability to form stable complexes with various ligands. The cobalt center can interact with different molecular targets, facilitating catalytic reactions or forming stable complexes with biomolecules. The pathways involved in these interactions are often related to the coordination chemistry of cobalt and the specific ligands present.

類似化合物との比較

Tris(ethylenediamine)cobalt(III) chloride trihydrate can be compared with other similar coordination compounds, such as:

Dichlorobis(ethylenediamine)cobalt(III) chloride: This compound has two ethylenediamine ligands and two chloride ions coordinated to the cobalt center.

Tetraammineaquachloridocobalt(III) chloride: This compound features ammonia and water ligands coordinated to cobalt.

Hexaamminecobalt(III) chloride: This compound has six ammonia ligands coordinated to the cobalt center.

The uniqueness of this compound lies in its stability, stereochemistry, and the specific interactions it can form due to the presence of three ethylenediamine ligands.

生物活性

Tris(ethylenediamine)cobalt(III) chloride trihydrate, commonly referred to as [Co(en)₃]Cl₃·3H₂O, is a coordination complex that has garnered attention in various fields, including biochemistry and medicinal chemistry. This compound is notable for its structural properties and biological activities, particularly its interactions with biological molecules and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of a cobalt ion coordinated to three ethylenediamine (en) ligands, forming a stable octahedral complex. The molecular formula is C₆H₃₀Cl₃CoN₆O₃, with a molecular weight of approximately 399.63 g/mol. The cobalt ion exhibits a +3 oxidation state, which is crucial for its biological activity.

Crystal Structure

The crystal structure of [Co(en)₃]Cl₃·3H₂O has been determined using X-ray diffraction techniques. It crystallizes in the trigonal space group P3c1, with the cobalt center displaying distorted octahedral geometry due to the chelation by the bidentate ethylenediamine ligands. The distances between Co-N range from 1.947 to 1.981 Å, while the N-Co-N angles are approximately 85° within the chelate rings .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₃₀Cl₃CoN₆O₃ |

| Molecular Weight | 399.63 g/mol |

| Crystal System | Trigonal |

| Space Group | P3c1 |

| Co-N Bond Length | 1.947 - 1.981 Å |

Biological Activity

The biological activity of this compound has been investigated in various contexts, including its effects on cellular processes and potential applications in cancer therapy.

Anticancer Properties

Research indicates that [Co(en)₃]Cl₃·3H₂O exhibits significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) .

Interaction with DNA

The interaction of [Co(en)₃]Cl₃·3H₂O with DNA has also been explored. The complex can intercalate into DNA strands, disrupting normal cellular functions and promoting cytotoxic effects. Studies using spectroscopic techniques have shown that the binding affinity of this complex to DNA is influenced by factors such as pH and ionic strength .

Case Studies

- Cytotoxicity Assays : A study evaluated the cytotoxic effects of [Co(en)₃]Cl₃·3H₂O on various cancer cell lines using MTT assays. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.

- DNA Binding Studies : Another investigation utilized UV-Vis spectroscopy to assess the binding interaction between [Co(en)₃]Cl₃·3H₂O and calf thymus DNA. The study found an increase in absorbance at specific wavelengths, indicating strong binding affinity.

特性

IUPAC Name |

cobalt(3+);ethane-1,2-diamine;trichloride;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H8N2.3ClH.Co.3H2O/c3*3-1-2-4;;;;;;;/h3*1-4H2;3*1H;;3*1H2/q;;;;;;+3;;;/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBMVTRUQSMZIKW-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.C(CN)N.C(CN)N.O.O.O.[Cl-].[Cl-].[Cl-].[Co+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H30Cl3CoN6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the spatial arrangement of ethylenediamine molecules within the DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate complex?

A1: X-ray diffraction studies revealed that the three ethylenediamine molecules within the complex ion adopt a "gauche" conformation. [] This means that the CH2 groups on each ethylenediamine molecule are positioned on the same side of the Co-N plane, leading to a non-planar arrangement. These molecules coordinate to the central cobalt(III) ion through their nitrogen atoms, forming a slightly distorted octahedral geometry around the metal center. []

Q2: How are the various ions and molecules held together within the crystal structure of DL-Tris-ethylenediamine-cobalt(III) Chloride Trihydrate?

A2: The crystal structure is primarily stabilized by ionic interactions. [] The positively charged [Co en3]3+ complex ions are linked to the negatively charged chloride (Cl-) ions through electrostatic attractions. Additionally, water molecules are weakly associated with the chloride ions, contributing to the overall stability of the crystal lattice. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。